![molecular formula C19H20N6O4S B2844709 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1796969-83-9](/img/structure/B2844709.png)
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . It also contains a benzo[d]oxazole moiety, which is a type of heterocyclic compound that is often found in various biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of similar compounds often involves the coupling of different fragments using various activating agents .Molecular Structure Analysis
The compound has several functional groups including a piperidine ring, a benzo[d]oxazole moiety, and a sulfonamide group. These groups can have significant impacts on the compound’s reactivity and biological activity .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as molecular weight, the number of hydrogen bond donors and acceptors, and the presence of certain functional groups can affect a compound’s properties .Scientific Research Applications
Inflammasome Inhibition
This compound’s structure is similar to that of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder . This suggests that it could potentially be used as an NLRP3 inflammasome inhibitor . Inflammasomes play a crucial role in the immune response, and inhibiting them can help control inflammatory diseases .
Pyroptosis Prevention
Related compounds have been shown to inhibit NLRP3-dependent pyroptosis . Pyroptosis is a form of programmed cell death that is associated with inflammation. Therefore, this compound could potentially be used to prevent pyroptosis .
Interleukin-1β Inhibition
The compound could potentially be used to inhibit the release of interleukin-1β . Interleukin-1β is a pro-inflammatory cytokine that is often associated with autoimmune diseases .
ATPase Activity Reduction
The compound could potentially be used to reduce the ATPase activity of human recombinant NLRP3 . This could help regulate the energy consumption of cells .
Drug Discovery
Given its unique structure, this compound could be used in drug discovery . It could serve as a starting point for the development of new drugs.
Material Science
The compound could potentially be used in material science . Its unique structure could be useful in the development of new materials.
Future Directions
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-24-16-10-14(2-3-17(16)29-19(24)26)30(27,28)23-12-13-4-8-25(9-5-13)18-15(11-20)21-6-7-22-18/h2-3,6-7,10,13,23H,4-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEZFUSQXACVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.